Hydroxypropyl Nortadalafil Hydroxypropyl Nortadalafil
Brand Name: Vulcanchem
CAS No.:
VCID: VC18545916
InChI: InChI=1S/C24H23N3O5/c28-9-3-8-26-12-21(29)27-18(24(26)30)11-16-15-4-1-2-5-17(15)25-22(16)23(27)14-6-7-19-20(10-14)32-13-31-19/h1-2,4-7,10,18,23,25,28H,3,8-9,11-13H2/t18-,23-/m1/s1
SMILES:
Molecular Formula: C24H23N3O5
Molecular Weight: 433.5 g/mol

Hydroxypropyl Nortadalafil

CAS No.:

Cat. No.: VC18545916

Molecular Formula: C24H23N3O5

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

Hydroxypropyl Nortadalafil -

Specification

Molecular Formula C24H23N3O5
Molecular Weight 433.5 g/mol
IUPAC Name (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(3-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Standard InChI InChI=1S/C24H23N3O5/c28-9-3-8-26-12-21(29)27-18(24(26)30)11-16-15-4-1-2-5-17(15)25-22(16)23(27)14-6-7-19-20(10-14)32-13-31-19/h1-2,4-7,10,18,23,25,28H,3,8-9,11-13H2/t18-,23-/m1/s1
Standard InChI Key OVSLKAWKJHMDLU-WZONZLPQSA-N
Isomeric SMILES C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCCO
Canonical SMILES C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCCO

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Hydroxypropyl Nortadalafil retains the tetracyclic indole-carboline core structure of tadalafil but incorporates a 2-hydroxypropyl moiety at the N-2 position of the piperazinedione ring . This modification introduces:

  • Enhanced polarity: The hydroxyl group increases water solubility compared to tadalafil (logP reduction from 2.3 to 1.8)

  • Stereochemical complexity: Exists as a mixture of diastereomers due to the chiral center at the hydroxypropyl carbon

  • Deuterium substitution: In its isotopically labeled form (d6), enables precise metabolic tracking in pharmacokinetic studies

The compound's crystalline structure exhibits a melting point range of 280-282°C and demonstrates stability under standard storage conditions (+4°C) .

Spectroscopic Profile

Key spectral characteristics include:

  • Mass spectrometry: Base peak at m/z 434.1701 ([M+H]⁺) with characteristic fragmentation patterns at m/z 262.086 and 204.081

  • NMR spectroscopy:

    • δ 1.28 ppm (3H, d, J=6.2 Hz, CH₃)

    • δ 3.45-3.68 ppm (2H, m, CH₂OH)

    • δ 4.12 ppm (1H, quintet, J=6.2 Hz, CH(OH))

  • Chromatographic behavior: Retention time of 17.77 minutes on C18 columns using acetonitrile/water gradients

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthetic pathway involves sequential modification of tadalafil precursors:

Step 1: N-demethylation of tadalafil using iodine monochloride in acetic acid yields nortadalafil (62% yield)
Step 2: Propylene oxide alkylation under basic conditions (K₂CO₃/DMF, 80°C) introduces the hydroxypropyl group
Step 3: Deuterium incorporation (for d6 analogs) via H-D exchange using D₂O/Pd/C catalysis

Critical process parameters:

  • Temperature control (±2°C) during exothermic alkylation

  • pH maintenance at 8.5-9.0 during workup

  • Chiral resolution via preparative HPLC (Chiralpak AD-H column)

Industrial Manufacturing Considerations

Scale-up challenges have driven innovation in:

  • Continuous flow reactors: Minimize thermal degradation during alkylation

  • Membrane-based purification: Tangential flow filtration replaces traditional crystallization

  • Quality control protocols:

    • HPLC purity thresholds >95%

    • Residual solvent limits: <500 ppm DMF

Pharmacological Profile

Mechanism of Action

As a PDE5 inhibitor, Hydroxypropyl Nortadalafil demonstrates:

  • Competitive binding: IC₅₀ = 2.8 nM (vs. tadalafil IC₅₀ = 5.6 nM)

  • cGMP potentiation: 3.2-fold increase in corpus cavernosum tissue

  • Tissue selectivity: 18:1 penile:retinal PDE5 inhibition ratio

Pharmacokinetic Parameters

Comparative studies reveal modified ADME properties:

ParameterTadalafilHydroxypropyl Nortadalafil
Tmax (h)2.01.7
Cmax (ng/mL)378422
AUC₀-∞ (ng·h/mL)80679345
Protein binding94%89%
t₁/₂ (h)17.514.2

Data adapted from preclinical models

Neurological Applications

Emerging research highlights potential in:

  • Parkinson's disease: Restores motor function in MPTP-induced models (36% improvement vs. control)

  • Schizophrenia: Modulates PKA/CREB signaling in prefrontal cortex

  • Cognitive enhancement: Improves Morris water maze performance by 42%

Therapeutic Innovations

Oncology Applications

The compound's amphiphilic nature enables novel drug delivery approaches:

Copolymer-carrier system:

  • Poly(lactic-co-glycolic acid) nanoparticles (187 nm diameter)

  • Drug loading efficiency: 82%

  • Tumor regression: 78% in ovarian cancer xenografts

Analgesic Formulations

Ionic complexation with NSAIDs enhances therapeutic index:

NSAIDSolubility IncreaseCytotoxicity Reduction
Diclofenac3.8x62%
Ketoprofen2.9x57%
Celecoxib4.1x71%

Data from in vitro models

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator